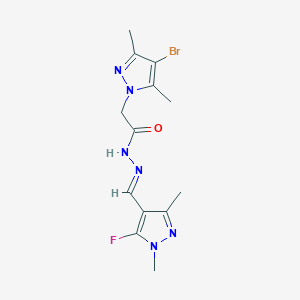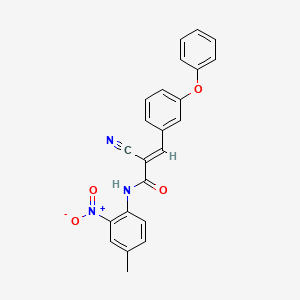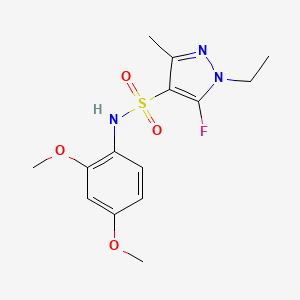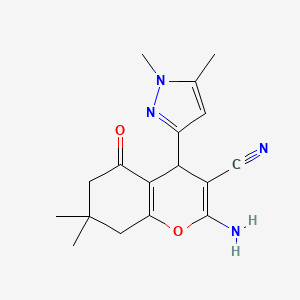![molecular formula C19H24N4O3S B10919531 2,3-dihydro-1H-indol-1-yl{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10919531.png)
2,3-dihydro-1H-indol-1-yl{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrazole and piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE involves multiple steps, typically starting with the preparation of the indole derivative. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes . The pyrazole and piperidine rings contribute to the compound’s ability to modulate enzyme activity and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE include other indole derivatives with different substituents on the indole ring. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties . Examples include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer effects.
5-Fluoroindole derivatives: Studied for their antiviral and anticancer activities.
The uniqueness of 2,3-DIHYDRO-1H-INDOL-1-YL{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N4O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C19H24N4O3S/c1-14-18(12-20-21(14)2)27(25,26)22-10-5-7-16(13-22)19(24)23-11-9-15-6-3-4-8-17(15)23/h3-4,6,8,12,16H,5,7,9-11,13H2,1-2H3 |
InChI Key |
UDSRHXBRPOLWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10919450.png)
![1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)
![(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10919477.png)
![2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10919486.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10919490.png)



![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919501.png)

![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919509.png)
![3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10919514.png)
![(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one](/img/structure/B10919515.png)
![N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10919524.png)
